molecular formula C11H6N2O3 B6155391 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1695964-04-5

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B6155391
CAS No.: 1695964-04-5
M. Wt: 214.18 g/mol
InChI Key: SOQCSFOJRNPTSC-UHFFFAOYSA-N
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Description

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-cyanobenzaldehyde with hydroxylamine hydrochloride can yield the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and cyano-substituted aromatic compounds. Examples are 3-(2-cyanophenyl)quinazolin-4(3H)-one and 3-(2-cyanophenyl)-5-phenyl-1,2,4-oxadiazole .

Uniqueness

What sets 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the cyano group allows for versatile applications in various fields .

Properties

CAS No.

1695964-04-5

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c12-6-7-3-1-2-4-8(7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15)

InChI Key

SOQCSFOJRNPTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NOC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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